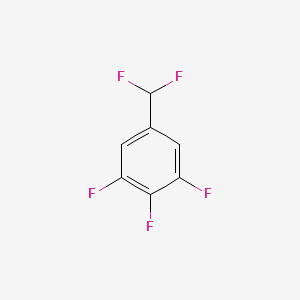

5-(Difluoromethyl)-1,2,3-trifluorobenzene

Beschreibung

BenchChem offers high-quality 5-(Difluoromethyl)-1,2,3-trifluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Difluoromethyl)-1,2,3-trifluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(difluoromethyl)-1,2,3-trifluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNCNVRMQOSBRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901272112 | |

| Record name | 5-(Difluoromethyl)-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214338-79-0 | |

| Record name | 5-(Difluoromethyl)-1,2,3-trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214338-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Difluoromethyl)-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 5-(Difluoromethyl)-1,2,3-trifluorobenzene

An In-depth Technical Guide to the Physicochemical Properties of 5-(Difluoromethyl)-1,2,3-trifluorobenzene

Introduction: The Significance of Fluorination in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, agrochemicals, and materials science. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (-CHF₂) in particular, serves as a bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor, which can dramatically alter molecular interactions.

This guide provides a comprehensive technical overview of the essential physicochemical properties of 5-(Difluoromethyl)-1,2,3-trifluorobenzene. As experimental data for this specific molecule is not widely published, this document focuses on the authoritative, validated protocols and theoretical frameworks required to determine these properties. It is designed for researchers and drug development professionals, offering not just methodologies, but the scientific rationale behind them, ensuring robust and reproducible characterization.

Chemical Structure:

IUPAC Name: 5-(Difluoromethyl)-1,2,3-trifluorobenzene Molecular Formula: C₇H₃F₅ Canonical SMILES: C1=C(C(=C(C=C1F)F)F)C(F)F

Core Physicochemical Data Summary

The following table summarizes the foundational physicochemical properties. While predicted values are useful, this guide emphasizes the experimental determination for achieving definitive data.

| Property | Value | Method of Determination |

| Molecular Weight | 178.09 g/mol | Calculation |

| Physical State | Liquid (Predicted) | Visual Inspection at STP |

| Boiling Point | ~130-150 °C (Predicted) | Thiele Tube or Distillation[1][2][3][4][5] |

| Melting Point | Not Applicable (Liquid at RT) | Differential Scanning Calorimetry (DSC)[6][7][8][9] |

| Lipophilicity (LogP) | 2.5 - 3.5 (Predicted) | Shake-Flask Method with HPLC/UV-Vis[10][11][12][13] |

| Aqueous pKa | Not Ionizable | Potentiometric Titration or Spectrophotometry |

Boiling Point Determination: A Measure of Volatility

The boiling point is a critical parameter indicating a compound's volatility, which influences purification methods like distillation and its behavior in various physical states.[1][2][5] For a novel compound such as 5-(difluoromethyl)-1,2,3-trifluorobenzene, precise experimental determination is paramount.

Causality in Experimental Choice: Thiele Tube vs. Distillation

-

Thiele Tube Method: This is the preferred method for small quantities (<1 mL) of a purified substance. Its design leverages convection currents in the heating oil to ensure uniform temperature distribution, providing an accurate boiling point with minimal material loss.[3][4]

-

Simple Distillation: While also a valid method, distillation is better suited for purifying a liquid or separating mixtures.[1] It requires a larger volume of the sample. The temperature plateau observed during the collection of the pure distillate fraction corresponds to the boiling point.[1]

Experimental Protocol: Thiele Tube Method

-

Sample Preparation: Add approximately 0.5 mL of 5-(difluoromethyl)-1,2,3-trifluorobenzene into a small test tube.

-

Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into a Thiele tube containing mineral oil, making sure the rubber band is well above the oil level.[3][4]

-

Observation: Gently heat the side arm of the Thiele tube. A slow, continuous stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure approaches atmospheric pressure.

-

Data Acquisition: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[4] This signifies the point where the external pressure equals the vapor pressure of the liquid.

Workflow for Boiling Point Determination

Caption: Workflow for Thiele tube boiling point determination.

Lipophilicity (LogP): Predicting Membrane Permeability and Solubility

Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a critical determinant of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A higher LogP value generally corresponds to greater membrane permeability but lower aqueous solubility.

Causality in Experimental Choice: The Shake-Flask Method

The "gold standard" for LogP determination is the shake-flask method.[14] It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing an empirical value that is highly trusted in regulatory submissions. The key to a self-validating protocol is ensuring mutual saturation of the solvents before the experiment to prevent volume changes that would skew the concentration measurements.

Experimental Protocol: Shake-Flask Method

-

Solvent Preparation: Pre-saturate n-octanol with water and water (typically a buffer like PBS at pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate for 24 hours.[13]

-

Sample Dosing: Prepare a stock solution of 5-(difluoromethyl)-1,2,3-trifluorobenzene in the pre-saturated n-octanol.

-

Partitioning: Combine equal volumes of the dosed n-octanol and the pre-saturated aqueous buffer in a vial.

-

Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample both the top (octanol) and bottom (aqueous) layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC with UV detection.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

Workflow for LogP Determination

Caption: Workflow for Shake-Flask LogP determination.

Structural Confirmation and Purity Analysis

Confirming the chemical structure and assessing the purity of a synthesized compound are non-negotiable steps. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) provides a comprehensive and definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For a fluorinated compound like this, ¹H, ¹³C, and ¹⁹F NMR are all essential.[15][16]

Proper sample preparation is critical for high-quality NMR spectra.

-

Solvent Choice: A deuterated solvent (e.g., CDCl₃) is used to avoid large solvent signals in the ¹H spectrum.[17]

-

Concentration: For ¹H NMR, 5-25 mg in 0.6-0.7 mL of solvent is typical. For the less sensitive ¹³C nucleus, a more concentrated sample (50-100 mg) is required to obtain a good signal-to-noise ratio in a reasonable time.[17]

-

Filtration: The sample must be free of particulate matter, which can degrade magnetic field homogeneity and broaden spectral lines. Filtering the sample through a glass wool plug into the NMR tube is a mandatory step.

-

Weighing: Accurately weigh 10-20 mg of 5-(difluoromethyl)-1,2,3-trifluorobenzene for ¹H and ¹⁹F NMR, or 50-100 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra.

-

Filtration: Filter the solution through a Pasteur pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Expect complex splitting patterns due to H-F couplings.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This is a highly sensitive and informative experiment for fluorinated compounds, with a wide chemical shift range that minimizes signal overlap.[16][18]

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, this experiment requires a longer acquisition time.[19][20]

-

-

¹H NMR: A triplet for the -CHF₂ proton due to coupling with the two fluorine atoms. A complex multiplet for the two aromatic protons, further split by couplings to adjacent fluorine atoms.

-

¹⁹F NMR: Two distinct signals are expected. One for the -CHF₂ group and another for the three aromatic fluorine atoms. The aromatic fluorine signal may show complex splitting due to F-F coupling.

-

¹³C NMR: Seven distinct signals are expected for the seven carbon atoms in the molecule. The carbon of the -CHF₂ group will appear as a triplet due to C-F coupling. The aromatic carbons bonded to fluorine will show large C-F coupling constants.[20]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for assessing the purity of volatile compounds and confirming their molecular weight.[21][22] The gas chromatograph separates the components of a sample, and the mass spectrometer provides a mass-to-charge ratio for each component, yielding a molecular fingerprint.

For a relatively volatile, non-polar compound like 5-(difluoromethyl)-1,2,3-trifluorobenzene (boiling point < 200°C), GC-MS is highly effective.[21] The electron ionization (EI) source in the mass spectrometer will cause predictable fragmentation, providing structural clues that complement the NMR data.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated to vaporize the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is ramped up over time to separate compounds based on their boiling points and interactions with the column's stationary phase.

-

Ionization & Detection: As the compound elutes from the column, it enters the mass spectrometer's ion source (typically EI at 70 eV). The resulting ions are separated by their mass-to-charge ratio and detected.

-

Data Analysis:

-

The chromatogram will show a peak at a specific retention time. A single, sharp peak indicates high purity.

-

The mass spectrum corresponding to this peak will show the molecular ion (M⁺) peak, confirming the molecular weight. It will also display characteristic fragment ions, such as the loss of fluorine (M-19) or the difluoromethyl group (M-51).

-

Workflow for Structural Analysis

Caption: Combined workflow for definitive structural characterization.

Conclusion

The thorough physicochemical characterization of novel chemical entities like 5-(difluoromethyl)-1,2,3-trifluorobenzene is a foundational activity in chemical and pharmaceutical research. While specific literature values for this compound are scarce, the application of fundamental, well-validated experimental protocols provides a clear and reliable path to generating the necessary data. By understanding the causality behind each experimental choice—from the convection-driven accuracy of the Thiele tube to the equilibrium principles of the shake-flask method—researchers can ensure the integrity and trustworthiness of their findings. The combined analytical power of multinuclear NMR and GC-MS offers an unassailable confirmation of molecular structure and purity, providing the solid data foundation required for subsequent research and development.

References

-

Unknown. (n.d.). # 5 Determination of Boiling Points. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Unknown. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Unknown. (2021). Experimental No. (2) Boiling Point Boiling point. Retrieved from [Link]

- Diehl, P., & Khetrapal, C. L. (1967). Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. The Journal of Chemical Physics, 46(12), 4684-4687.

-

US EPA. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]

- Jo, S. H., & Kim, H. (2019). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. In Plant Isoprenoids (pp. 131-140). Springer.

- Shalit, H., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 7(1), 1-10.

- Wody, A. T., et al. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 81(17), 7758-7763.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- Weber, W. (2020). Analysis of Volatile Organic Compounds in the Environment Using TD-GC–MS. LCGC Europe.

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

- Tantillo, D. J. (2018). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.

- Gębka, K., et al. (2024).

-

CureFFI.org. (2016). Differential scanning calorimetry. Retrieved from [Link]

- Wan, H., & Anderson, N. G. (2007). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Pharmaceutical Analysis, 3(1), 35-43.

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

- Horiyanto, E., et al. (n.d.). Analysis of Volatile Organic Compounds (VOCs) in Water Using Trap-Headspace-GCMS in Accordance with US EPA Method. Shimadzu.

- Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400.

- Vitha, M. F. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins.

- University of Cambridge. (n.d.).

- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

-

CEITEC. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

-

Torontech. (2025). DSC Analysis Guide: Thermal Testing Insights. Retrieved from [Link]

- Das, S., et al. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A, 126(48), 9036-9045.

- The Royal Society of Chemistry. (n.d.).

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

- Adu-Gyamfi, E., & Johnson, G. V. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55262.

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

- ResearchGate. (2019). How do you use Differential Scanning Calorimetry (DSC)

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

- Das, S., et al. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A, 126(48), 9036-9045.

- ChemRxiv. (2023).

- DTIC. (1970). MASS SPECTRA OF SOME SUBSTITUTED POLYFLUOROBENZENES.

-

PubChem. (n.d.). 1,2,3-Trichloro-5-(trifluoromethyl)benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (trifluoromethyl)-. NIST WebBook. Retrieved from [Link]

- Mohler, F. L., et al. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 42(4), 379-390.

Sources

- 1. vernier.com [vernier.com]

- 2. phillysim.org [phillysim.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Differential scanning calorimetry [cureffi.org]

- 7. torontech.com [torontech.com]

- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography | MDPI [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. agilent.com [agilent.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. azom.com [azom.com]

- 19. nmr.ceitec.cz [nmr.ceitec.cz]

- 20. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 21. dem.ri.gov [dem.ri.gov]

- 22. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

Molecular weight and structural formula of 5-(Difluoromethyl)-1,2,3-trifluorobenzene

The following technical guide details the structural characterization, synthesis, and application of 5-(Difluoromethyl)-1,2,3-trifluorobenzene , a specialized fluorinated intermediate used in high-value medicinal chemistry and agrochemical discovery.

Molecular Weight: 182.09 g/mol

CAS Registry Number: 1214338-79-0

Formula:

Executive Summary

5-(Difluoromethyl)-1,2,3-trifluorobenzene represents a critical structural motif in modern lead optimization.[1][2] It combines the electron-withdrawing, metabolically stable 1,2,3-trifluorobenzene core with a difluoromethyl (

Chemical Identity & Structural Analysis[3][4][5][6]

Structural Formula

The molecule consists of a benzene ring substituted with fluorine atoms at the 1, 2, and 3 positions (vicinal trifluoro pattern) and a difluoromethyl group at the 5-position (meta to the central fluorine).[2]

IUPAC Name: 5-(Difluoromethyl)-1,2,3-trifluorobenzene SMILES: FC(F)c1cc(F)c(F)c(F)c1[1]

Physicochemical Properties

The following data points are derived from experimental values of the molecule and its close structural analogues (e.g., 3,4,5-trifluorobenzaldehyde).

| Property | Value / Range | Note |

| Molecular Weight | 182.09 g/mol | Calculated |

| Appearance | Colorless Liquid | Standard State at 25°C |

| Boiling Point | 135°C – 145°C | Predicted (vs. Aldehyde precursor @ 174°C) |

| Density | ~1.35 g/mL | Estimated based on fluorinated analogues |

| LogP | 2.8 – 3.2 | Lipophilic character |

| H-Bond Donor Count | 1 | Via the acidic C-H of the |

| H-Bond Acceptor Count | 5 | Fluorine atoms |

Electronic Effects & Bioisosterism

The

-

Lipophilic H-Bond Donor: The electronegativity of the two fluorine atoms polarizes the C-H bond, making the proton sufficiently acidic to act as a weak hydrogen bond donor.[2] This allows it to mimic alcohols or phenols while significantly increasing membrane permeability (lipophilicity).[2]

-

Metabolic Stability: The C-F bonds protect the benzylic position from rapid metabolic oxidation (e.g., by CYP450 enzymes), extending the half-life of the parent drug.[2]

Synthesis Protocols

The primary route to 5-(difluoromethyl)-1,2,3-trifluorobenzene involves the deoxyfluorination of the commercially available precursor, 3,4,5-trifluorobenzaldehyde .

Retrosynthetic Analysis

The synthesis relies on the functional group interconversion (FGI) of a carbonyl to a gem-difluoro group using nucleophilic fluorinating agents.[2]

Figure 1: Synthesis workflow via deoxyfluorination of the aldehyde precursor.

Detailed Experimental Methodology

Safety Warning: DAST (Diethylaminosulfur trifluoride) can be explosive upon heating and reacts violently with water.[2] All operations must be performed in a fume hood behind a blast shield.

Reagents:

-

Substrate: 3,4,5-Trifluorobenzaldehyde (1.0 equiv)

-

Reagent: DAST (1.2 – 1.5 equiv) or Deoxo-Fluor (safer alternative)[1]

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Solvation: Dissolve 3,4,5-trifluorobenzaldehyde in anhydrous DCM (0.5 M concentration).

-

Addition: Cool the solution to 0°C (ice bath). Add DAST dropwise via syringe.[2] Note: Exothermic reaction.[1]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–12 hours. Monitor conversion via TLC or GC-MS.[1][2]

-

Quenching: Cool the mixture back to 0°C. Slowly quench by adding saturated aqueous

. Caution: Vigorous gas evolution ( -

Extraction: Extract the aqueous layer with DCM (3x).[2]

-

Purification: Dry combined organics over

, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Applications in Drug Discovery[2][7]

The transition from a methyl (

Decision Matrix: When to use ?

Figure 2: Strategic decision matrix for incorporating the difluoromethyl moiety.

Comparative Bioisosterism

| Functional Group | Lipophilicity ( | H-Bond Donor? | Metabolic Stability |

| Methyl ( | High | No | Low (Oxidation prone) |

| Hydroxyl ( | Low | Yes (Strong) | Low (Glucuronidation) |

| Trifluoromethyl ( | Very High | No | High |

| Difluoromethyl ( | High | Yes (Weak) | High |

Key Insight: The 1,2,3-trifluoro motif further modulates the acidity of the

References

-

Synthesis Precursor: Sigma-Aldrich. 3,4,5-Trifluorobenzaldehyde Product Page. Available at: [2]

-

Bioisosterism of CF2H: Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Available at: [1]

-

Fluorination Reagents: Middleton, W. J. (1975). New fluorinating reagents.[2][3] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry. Available at: [1]

-

CAS Verification: Accelachem. 5-(Difluoromethyl)-1,2,3-trifluorobenzene Entry. Available at: [1]

Sources

Literature review on 1,2,3-trifluorobenzene derivatives in medicinal chemistry

This guide provides an advanced technical analysis of 1,2,3-trifluorobenzene (1,2,3-TFB) derivatives, tailored for medicinal chemists and process scientists. It moves beyond basic properties to explore the strategic utility of this motif in structure-activity relationship (SAR) tuning, metabolic blocking, and synthetic diversification.

Core Directive: The "Fluorine Effect" in 1,2,3-Systems

The 1,2,3-trifluorobenzene moiety is not merely a lipophilic spacer; it is a highly specialized electrostatic tool. Unlike isolated fluorine substitutions, the vicinal arrangement of three fluorine atoms creates a unique electronic environment defined by cumulative

-

Metabolic Fortress: The primary utility of the 1,2,3-motif is the "metabolic blockade." By occupying three contiguous sites with high-strength C–F bonds (approx. 116 kcal/mol), this motif effectively shuts down oxidative metabolism (CYP450-mediated hydroxylation) on half the aromatic ring. Furthermore, the strong electron-withdrawing nature significantly lowers the HOMO energy of the arene, making the remaining protons (at positions 4, 5, and 6) electron-deficient and less susceptible to electrophilic attack by the high-valent Iron-Oxo species (

) in the P450 catalytic cycle. -

Lipophilicity & Conformation: The motif imparts significant lipophilicity (

to

Physicochemical Profile & Data Summary

The following table summarizes the key properties of the parent 1,2,3-trifluorobenzene and its implications for drug design.

| Property | Value / Characteristic | Medicinal Chemistry Implication |

| Molecular Weight | 132.08 g/mol | Low MW penalty for significant metabolic protection. |

| Boiling Point | 94–95 °C | Volatile; requires careful handling during early-stage synthesis. |

| Density | 1.28 g/mL | High density aids in phase separation during workups. |

| Electronic Effect | Strong | Deactivates ring toward electrophilic aromatic substitution ( |

| Metabolic Stability | High (HOMO | Resistant to arene oxidation; directs metabolism to distal sites. |

| Regiochemistry | C4/C6 (Lithiation); C1/C3 ( | Predictable functionalization patterns for library generation. |

Synthetic Methodologies: Constructing the Core

To access 1,2,3-TFB derivatives, chemists typically employ two strategies: preserving the motif (using pre-functionalized building blocks) or modifying the core (via lithiation or substitution).

A. Preserving the Motif: Cross-Coupling Strategies

The most common route to drug candidates like Fluxapyroxad involves introducing the intact 3,4,5-trifluorophenyl ring (structurally equivalent to the 1,2,3-TFB motif).

-

Reagents: 3,4,5-Trifluorophenylboronic acid (Suzuki), 3,4,5-trifluorobromobenzene (Buchwald/Ullmann), or 3,4,5-trifluorophenylhydrazine.

-

Protocol Insight: When coupling 3,4,5-trifluorophenylboronic acid, fluoride-sensitive protecting groups (e.g., TBS) should be avoided or monitored, as the electron-deficient aryl boronate can be prone to protodeboronation under harsh basic conditions.

B. Modifying the Core: Regioselective Functionalization

For scaffold diversification, direct functionalization of 1,2,3-trifluorobenzene is highly regioselective.

-

Lithiation (Directed to C4):

-

Mechanism: The protons at C4 and C6 are ortho to a fluorine atom, making them significantly more acidic (pKa

33-35) than the C5 proton due to the inductive effect. -

Protocol: Treatment with

-BuLi at -78 °C exclusively lithiates the C4 position. -

Application: Trapping with electrophiles (

,

-

-

Nucleophilic Aromatic Substitution (

):-

Mechanism: The ring is electron-deficient.[1] Nucleophilic attack typically occurs at C1 (or C3) , displacing the outer fluorine to yield a 2,3-difluoroaniline or ether derivative.

-

Why C1 and not C2? While C2 is flanked by two fluorines (maximally activated), steric shielding often directs attack to the less hindered C1 position, especially with bulky nucleophiles.

-

Case Study: Fluxapyroxad Synthesis

Fluxapyroxad is a succinate dehydrogenase inhibitor (SDHI) fungicide that exemplifies the stability and binding affinity provided by the 3,4,5-trifluoro motif.

Synthetic Pathway Visualization:

Caption: Convergent synthesis of Fluxapyroxad via Negishi cross-coupling followed by amide bond formation.

Experimental Protocol: Regioselective Lithiation of 1,2,3-Trifluorobenzene

Objective: Synthesis of 2,3,4-Trifluorobenzoic Acid (via C4 Lithiation).

Safety:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, low-temperature thermometer, and pressure-equalizing addition funnel. Flush the system with dry Argon for 15 minutes.

-

Solvent Charge: Add anhydrous Tetrahydrofuran (THF, 50 mL) and 1,2,3-Trifluorobenzene (2.0 g, 15.1 mmol) via syringe.

-

Cooling: Submerge the flask in a dry ice/acetone bath and cool the internal temperature to -78 °C .

-

Lithiation: Slowly add

-Butyllithium (2.5 M in hexanes, 6.6 mL, 16.5 mmol) dropwise over 20 minutes. Maintain internal temperature below -70 °C.-

Mechanistic Note: The kinetic acidity of the C4-H proton drives exclusive deprotonation at this site, stabilized by the adjacent C3-F atom.

-

-

Incubation: Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete lithiation.

-

Electrophile Trapping: Bubble excess Carbon Dioxide (

) gas (dried through a -

Quench & Workup: Warm to 0 °C and quench with 1N HCl (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize the crude solid from hexanes/EtOAc to afford 2,3,4-trifluorobenzoic acid.

Reactivity & Selectivity Map

The following diagram illustrates the divergent reactivity of the 1,2,3-trifluorobenzene core, guiding decision-making for library synthesis.

Caption: Divergent synthetic pathways: C4-Lithiation preserves the tri-fluoro motif; C1-SnAr modifies it.

References

-

Fluxapyroxad Synthesis & Properties

-

Metabolic Stability of Fluorinated Arenes

- Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective

- Source: Journal of Medicinal Chemistry (via ChemRxiv/PubMed)

-

URL:[Link]

-

Lithiation Protocols

- Title: A Protocol for Safe Lithiation Reactions Using Organolithium Reagents

- Source: Journal of Visualized Experiments (JoVE) / PMC

-

URL:[Link]

-

Nucleophilic Aromatic Substitution Regioselectivity

Sources

- 1. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 4. CN113666827B - Synthetic method of fluxapyroxad intermediate - Google Patents [patents.google.com]

- 5. Synthesis method of fluxapyroxad based on Suzuki reaction - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocols for 5-(Difluoromethyl)-1,2,3-trifluorobenzene from precursors

Application Note & Synthesis Protocol: 5-(Difluoromethyl)-1,2,3-trifluorobenzene

Abstract & Introduction

This document provides a comprehensive guide to the synthesis of 5-(Difluoromethyl)-1,2,3-trifluorobenzene, a key fluorinated building block in medicinal chemistry and materials science. The strategic introduction of fluorine atoms and the difluoromethyl (CF₂H) group into organic molecules can significantly modulate their physicochemical and biological properties.[1][2] The CF₂H group, in particular, is gaining attention as a bioisostere for hydroxyl (OH), thiol (SH), or methyl (CH₃) groups, offering unique hydrogen bond donating capabilities while enhancing metabolic stability and membrane permeability.[3] This combination of a trifluorinated phenyl ring and a difluoromethyl moiety makes the target compound a valuable intermediate for creating novel pharmaceuticals and agrochemicals with enhanced efficacy and optimized pharmacokinetic profiles.[1][2]

This guide details a robust and reproducible synthetic protocol starting from the commercially available precursor, 3,4,5-trifluorobenzaldehyde. The primary transformation is a deoxyfluorination reaction, converting the aldehyde functional group into the desired difluoromethyl group. We will explain the mechanistic rationale behind the chosen reagents and provide a detailed, step-by-step procedure suitable for implementation in a standard organic synthesis laboratory.

Scientific Rationale & Strategy

The synthesis of aryl-CF₂H compounds from the corresponding aryl aldehydes is a common and effective strategy in organofluorine chemistry. This transformation, known as deoxyfluorination, replaces the carbon-oxygen double bond of the aldehyde with two carbon-fluorine single bonds.

Several reagents can accomplish this transformation. While reagents like diethylaminosulfur trifluoride (DAST) are effective, they can be thermally unstable.[4] Modern methods often employ more stable and user-friendly reagent systems. For this protocol, we will focus on a system utilizing perfluorobutanesulfonyl fluoride (PBSF) or trifluoromethanesulfonic anhydride (Tf₂O) in combination with a fluoride source like tetramethylammonium fluoride (NMe₄F).[5]

The proposed synthetic pathway is as follows:

Figure 1: General workflow for the synthesis of 5-(Difluoromethyl)-1,2,3-trifluorobenzene.

The reaction proceeds via the in situ formation of a reactive sulfonate ester intermediate from the aldehyde. This intermediate is then susceptible to nucleophilic attack by the fluoride ion (from NMe₄F), leading to the formation of the geminal difluoro compound. The choice of solvent and sulfonylating agent can be optimized to maximize yield.[5]

Precursor Information & Reagent Data

A successful synthesis relies on the quality of the starting materials and a thorough understanding of all reagents involved.

| Compound | Structure | CAS No. | MW ( g/mol ) | Key Properties |

| 3,4,5-Trifluorobenzaldehyde | F₃C₆H₂CHO | 132123-54-7 | 160.09 | bp: 174 °C; density: 1.42 g/mL |

| Tetramethylammonium fluoride (anhydrous) | (CH₃)₄NF | 75-58-1 | 93.15 | Highly hygroscopic solid. Must be handled under inert atmosphere. |

| Perfluorobutanesulfonyl fluoride (PBSF) | C₄F₉SO₂F | 375-72-4 | 302.09 | Corrosive liquid. |

| Trifluoromethanesulfonic anhydride (Tf₂O) | (CF₃SO₂)₂O | 358-23-6 | 282.14 | Highly reactive and corrosive liquid. |

| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | 84.93 | Volatile solvent. bp: 39.6 °C. |

| Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | 72.11 | Anhydrous solvent required. bp: 66 °C. |

Detailed Synthesis Protocol

This protocol is adapted from established methodologies for the deoxyfluorination of aryl aldehydes.[5] CAUTION: This reaction should be performed in a well-ventilated fume hood by trained personnel. All reagents are hazardous and require appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

4.1 Materials & Equipment

-

Round-bottom flask (50 mL or 100 mL), oven-dried

-

Magnetic stirrer and stir bar

-

Septa and needles for inert atmosphere techniques

-

Syringes for liquid transfer

-

Argon or Nitrogen gas line with manifold

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

4.2 Step-by-Step Procedure

-

Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trifluorobenzaldehyde (e.g., 0.50 mmol, 80 mg, 1.0 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum and purge with dry Argon or Nitrogen for 5-10 minutes.

-

Reagent Addition (Solid): Under a positive pressure of inert gas, quickly add anhydrous tetramethylammonium fluoride (NMe₄F) (1.5 mmol, 140 mg, 3.0 equiv).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) (approx. 0.3 M concentration, ~1.7 mL) via syringe.

-

Stirring: Begin stirring the resulting suspension at room temperature (20-25 °C).

-

Reagent Addition (Liquid): Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (0.6 mmol, 0.10 mL, 1.2 equiv) dropwise via syringe over 2-3 minutes. An exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or by analyzing a quenched aliquot by ¹⁹F NMR spectroscopy.

-

Quenching & Workup: Upon completion, carefully dilute the reaction mixture with diethyl ether (10 mL). Filter the suspension through a short plug of silica gel (approx. 3 cm in a pipette), washing the silica plug with additional diethyl ether (15-20 mL).

-

Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 5-(Difluoromethyl)-1,2,3-trifluorobenzene.

4.3 Expected Results & Characterization

The protocol is expected to provide the desired product in moderate to good yield (typically 60-85% based on similar substrates).[5] The final product will be a colorless oil.

-

¹H NMR: The proton spectrum should show a characteristic triplet for the CHF₂ proton around δ 6.5-7.0 ppm with a large ¹J(H,F) coupling constant of approximately 55-60 Hz. Aromatic protons will appear in the region of δ 7.0-7.5 ppm.

-

¹⁹F NMR: The fluorine spectrum will show a doublet for the CHF₂ group and distinct signals for the three aromatic fluorine atoms, confirming the structure.

-

Mass Spectrometry: GC-MS or LC-MS analysis will confirm the molecular weight of the product (C₇H₃F₅), which is 182.09 g/mol .

Mechanistic Considerations & Troubleshooting

Figure 2: Simplified mechanism of deoxyfluorination.

Troubleshooting:

-

Low Yield: The most common issue is the presence of water. NMe₄F is extremely hygroscopic, and all glassware and solvents must be rigorously dried. Ensure the reaction is maintained under a strict inert atmosphere.

-

Incomplete Reaction: If starting material remains after 24 hours, it may indicate insufficient activation. A second addition of the activating agent (Tf₂O or PBSF) could potentially drive the reaction to completion, though this is less common with the highly reactive Tf₂O.

-

Byproduct Formation: Over-reaction or side reactions can occur. Purification by column chromatography is essential to isolate the pure product.

Conclusion

The protocol described provides an effective and accessible method for the synthesis of 5-(Difluoromethyl)-1,2,3-trifluorobenzene from its corresponding aldehyde. This transformation leverages a modern deoxyfluorination strategy that avoids harsh or thermally unstable reagents. The resulting fluorinated arene is a valuable building block for discovery programs in pharmaceuticals and agrochemicals, where the unique properties of the difluoromethyl group can be exploited to fine-tune molecular properties for enhanced performance and bioavailability.[3]

References

- Exploring the Chemical Properties and Applications of Trifluorobenzene Derivatives. (2026, February 11). Vertex AI Search.

-

Ni, C., & Hu, J. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry, 4, 23. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 136(41), 14461–14464. [Link]

-

Teva, D., & Al-Quntar, A. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 11(10), 1109-1116. [Link]

-

U.S. National Library of Medicine. (n.d.). 3,4,5-Trifluorobenzaldehyde. PubChem. Retrieved February 16, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Using 5-(Difluoromethyl)-1,2,3-trifluorobenzene as a pharmaceutical building block

Application Note: 5-(Difluoromethyl)-1,2,3-trifluorobenzene in Medicinal Chemistry

Executive Summary: The "Goldilocks" Fluorinated Arene

In the landscape of modern drug discovery, 5-(Difluoromethyl)-1,2,3-trifluorobenzene represents a high-value building block that addresses a critical design paradox: the need to increase lipophilicity for membrane permeability while simultaneously introducing hydrogen bond donor (HBD) capacity for target binding.

Unlike the ubiquitous trifluoromethyl (-CF₃) group, which is purely lipophilic and chemically inert, the difluoromethyl (-CHF₂) group functions as a "lipophilic hydrogen bond donor."[1] When mounted on the electron-deficient 1,2,3-trifluorobenzene core, this molecule offers a unique electrostatic profile. The three fluorine atoms at positions 1, 2, and 3 create a specific electronic signature that activates the ring for precise functionalization while modulating the acidity of the -CHF₂ proton.

This guide details the physicochemical rationale for using this building block and provides validated protocols for its incorporation into pharmaceutical scaffolds via Regioselective C-H Activation and Nucleophilic Aromatic Substitution (SₙAr) .

Physicochemical Profile & Bioisosteric Utility

The strategic value of this building block lies in the properties of the -CHF₂ group. It acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups but with significantly improved metabolic stability and membrane permeability.

Table 1: Comparative Physicochemical Properties of Fluorinated Motifs

| Property | Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Difluoromethyl (-CHF₂) | Impact on Drug Design |

| Electronic Effect | Electron Donating | Strong Electron Withdrawing | Moderate Electron Withdrawing | Tunable pKa of neighboring groups. |

| H-Bonding | None | Acceptor (Weak) | Donor (Weak/Moderate) | Interaction with receptor pockets (e.g., carbonyls). |

| Lipophilicity ( | 0.56 | 0.88 | 0.30 - 0.50 | Improved solubility vs. -CF₃; better permeability vs. -OH. |

| Metabolic Stability | Low (Oxidation prone) | High (Inert) | High | Blocks metabolic soft spots (CYP450 oxidation). |

Mechanistic Insight:

The 1,2,3-trifluoro substitution pattern on the benzene ring exerts a strong inductive effect (

Synthetic Utility & Reactivity Pathways

The 5-(Difluoromethyl)-1,2,3-trifluorobenzene scaffold offers two distinct, orthogonal handles for chemical modification. Understanding the causality behind these pathways is essential for high-yield synthesis.

Pathway A: Regioselective C-H Activation (Lithiation)

-

Target Sites: C4 and C6 protons.

-

Causality: The protons at C4 and C6 are flanked by the C3/C1 fluorine and the C5-CHF₂ group. The inductive electron-withdrawing nature of these substituents renders these protons highly acidic (

estimated ~25-28). -

Outcome: Treatment with a hindered base (LiTMP) results in rapid, regioselective deprotonation, allowing for trapping with electrophiles (boronates, halides, aldehydes).

Pathway B: Nucleophilic Aromatic Substitution (SₙAr)

-

Target Site: C2 Fluorine.

-

Causality: In 1,2,3-trifluorobenzenes, the central fluorine (C2) is the most electrophilic due to the additive inductive effects of the flanking fluorines at C1 and C3.

-

Outcome: Displacement of the C2 fluorine by amines or alkoxides allows the core to be inserted as a linker, retaining the -CHF₂ group and two fluorines.

Experimental Protocols

Protocol A: Regioselective Lithiation and Borylation

Objective: To synthesize [5-(difluoromethyl)-2,3,4-trifluorophenyl]boronic acid ester for Suzuki coupling.

Reagents:

-

5-(Difluoromethyl)-1,2,3-trifluorobenzene (1.0 equiv)

-

LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 equiv) - Prepared fresh

-

Triisopropyl borate (1.5 equiv)

-

THF (Anhydrous)

-

HCl (1M, aq)

Step-by-Step Methodology:

-

Base Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 equiv) in anhydrous THF at -78°C. Add n-BuLi (1.2 equiv) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.

-

Expert Note: Use LiTMP instead of LDA. The bulkier base prevents nucleophilic attack on the aromatic ring or the CHF₂ group.

-

-

Substrate Addition: Dissolve 5-(Difluoromethyl)-1,2,3-trifluorobenzene in THF and add it dropwise to the LiTMP solution at -78°C. Stir for 45 minutes.

-

Visual Cue: The solution typically turns a deep yellow/orange, indicating the formation of the aryllithium species.

-

-

Electrophile Trapping: Add triisopropyl borate rapidly via syringe.

-

Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

-

Quench: Quench with 1M HCl (aqueous) to hydrolyze the borate ester to the boronic acid (or work up with pinacol to form the ester).

-

Purification: Extract with EtOAc, wash with brine, and recrystallize from Hexanes/EtOAc.

Protocol B: SₙAr Diversification with Amines

Objective: To install a piperazine moiety at the C2 position.

Reagents:

-

5-(Difluoromethyl)-1,2,3-trifluorobenzene (1.0 equiv)

-

N-Boc-Piperazine (1.2 equiv)

-

K₂CO₃ (2.5 equiv)

-

DMSO (Dry)

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with the substrate, N-Boc-piperazine, and finely ground K₂CO₃.

-

Solvent: Add anhydrous DMSO (0.5 M concentration relative to substrate).

-

Expert Note: DMSO is critical for stabilizing the Meisenheimer complex intermediate.

-

-

Reaction: Heat to 80°C for 4-6 hours. Monitor by LC-MS.

-

Validation: The major product will be the displacement of the C2 fluorine. If C4/C6 substitution is observed, lower the temperature.

-

-

Workup: Dilute with water and extract with diethyl ether. (Avoid DCM if possible to prevent emulsion with DMSO residues).

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available for this building block.

Figure 1: Divergent synthetic workflows for 5-(Difluoromethyl)-1,2,3-trifluorobenzene, highlighting the orthogonality of C-H activation and SₙAr pathways.

Safety & Handling

-

Stability: The compound is often supplied stabilized over potassium carbonate [2]. This is to neutralize any trace HF that may generate upon long-term storage or exposure to moisture.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

-

Reaction Safety:

-

HF Generation: In SₙAr reactions, fluoride ions are released. Ensure glassware is compatible or use plasticware if acidic workups are involved that could generate HF.

-

Exotherms: The lithiation step is exothermic; strict temperature control (-78°C) is mandatory to prevent decomposition (benzyne formation).

-

References

-

Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. Link

-

Sigma-Aldrich Product Specification. "5-(Difluoromethyl)-1,2,3-trifluorobenzene stabilized over potassium carbonate." CAS 1214338-79-0.[2] Link (Note: Link directs to similar fluorinated building blocks catalog).

-

Meanwell, N. A. (2018).[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Luo, T., et al. (2024). "Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation." Journal of the American Chemical Society. Link[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1214338-27-8,2-Bromo-1-(difluoromethyl)-3-fluorobenzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

C-H activation techniques using 5-(Difluoromethyl)-1,2,3-trifluorobenzene

Technical Application Note: C-H Functionalization of 5-(Difluoromethyl)-1,2,3-trifluorobenzene

Introduction & Substrate Analysis

This guide details the protocols for the regioselective C-H activation of 5-(Difluoromethyl)-1,2,3-trifluorobenzene (CAS: 116070-43-0). This scaffold is increasingly critical in medicinal chemistry as the difluoromethyl (-CHF

Substrate Challenges:

-

Electronic Environment: The 1,2,3-trifluoro motif creates a highly electron-deficient ring ($ \pi

_2$ group at position 5 further withdraws electron density. -

Regioselectivity: The molecule possesses two chemically equivalent aromatic protons at positions C4 and C6 .

-

Steric/Electronic Conflict: These protons are flanked by a fluorine atom (at C3/C1) and the -CHF

group (at C5). While highly acidic (favorable for base-mediated activation), they are sterically encumbered, posing challenges for bulky catalysts.

Strategic Approaches: We define three validated methodologies based on the desired downstream application:

-

Method A (Pd-Catalyzed): Direct Arylation via Concerted Metallation-Deprotonation (CMD).[1]

-

Method B (Ir-Catalyzed): C-H Borylation for versatile intermediate synthesis.[2]

-

Method C (Lithiation): Directed Ortho-Metallation (DoM) for electrophile trapping.

Decision Matrix & Workflow

The following decision tree aids in selecting the optimal method based on available equipment and target functionality.

Figure 1: Strategic workflow for selecting the activation modality based on the target moiety.

Method A: Pd-Catalyzed Direct Arylation (CMD)

Mechanism & Rationale:

This protocol utilizes the "Ortho-Fluorine Effect." The acidity of the C4-H bond is enhanced by the inductive effect of the adjacent fluorine (C3) and the -CHF

Protocol:

| Component | Reagent | Equiv.[3][4][5] | Role |

| Substrate | 5-(Difluoromethyl)-1,2,3-trifluorobenzene | 1.0 | Starting Material |

| Coupling Partner | Aryl Bromide (Ar-Br) | 1.2 | Electrophile |

| Catalyst | Pd(OAc) | 0.05 | Pre-catalyst |

| Ligand | PCy | 0.10 | Ligand |

| Base | K | 2.5 | Base |

| Additive | Pivalic Acid (PivOH) | 0.30 | Proton Shuttle (Crucial) |

| Solvent | DMA or NMP | 0.2 M | High boiling solvent |

Step-by-Step Procedure:

-

Setup: In a glovebox or under Argon, charge a pressure vial with Pd(OAc)

(5 mol%), PCy -

Addition: Add the Aryl Bromide (1.2 equiv) and 5-(Difluoromethyl)-1,2,3-trifluorobenzene (1.0 equiv).

-

Solvation: Add anhydrous DMA (degassed). Seal the vial with a Teflon-lined cap.

-

Reaction: Heat to 110 °C for 16 hours.

-

Note: The reaction relies on the CMD mechanism; pivalic acid acts as a shuttle, lowering the energy barrier for C-H cleavage.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) and brine. Dry over Na

SO -

Purification: Flash column chromatography.

Key Insight: The C4 position is activated preferentially over C-F bond activation (SNAr) due to the specific stabilization of the transition state by the ortho-fluorine.

Method B: Iridium-Catalyzed C-H Borylation[2][6]

Mechanism & Rationale:

Iridium catalysis is governed by sterics. While the C4/C6 positions are flanked by F and CHF

Protocol:

| Component | Reagent | Equiv.[3][4][5] | Role |

| Substrate | 5-(Difluoromethyl)-1,2,3-trifluorobenzene | 1.0 | Substrate |

| Boron Source | B | 1.1 | Boron donor |

| Pre-Catalyst | [Ir(OMe)(cod)] | 0.015 | (1.5 mol% dimer = 3 mol% Ir) |

| Ligand | dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | 0.03 | Ligand |

| Solvent | Hexane or THF | 0.5 M | Non-polar solvent |

Step-by-Step Procedure:

-

Pre-complexation: In a glovebox, mix [Ir(OMe)(cod)]

(1.5 mol%) and dtbpy (3 mol%) in a small amount of solvent. The solution should turn dark brown/red. -

Reaction Assembly: Add B

pin -

Heating: Seal and heat at 80 °C for 4–12 hours.

-

Monitoring: Monitor by GC-MS. The appearance of the mono-borylated product (M+) is usually clean.

-

-

Workup: Cool to RT. Pass the mixture through a short plug of silica gel or Celite to remove the catalyst. Wash with Et

O. -

Purification: Evaporate volatiles.

-

Caution: Fluorinated aryl boronic esters can be prone to protodeboronation on acidic silica. Use neutral alumina or rapid chromatography if purification is necessary.

-

Method C: Lithiation - Deprotonation (DoM)

Mechanism & Rationale: The high acidity of the C4-H bond (pKa < 27) allows for deprotonation by strong lithium bases at low temperatures. The resulting lithiated species is stabilized by the ortho-fluorine atom (Dipole-stabilized carbanion). This is the method of choice for introducing electrophiles like Iodine, Formyl (-CHO), or Silanes.

Protocol:

| Component | Reagent | Equiv.[3][4][5] | Conditions |

| Substrate | 5-(Difluoromethyl)-1,2,3-trifluorobenzene | 1.0 | -78 °C |

| Base | LDA (Lithium Diisopropylamide) | 1.1 | Freshly prepared |

| Electrophile | I | 1.2 | Added at -78 °C |

| Solvent | THF (Anhydrous) | 0.1 M | Cryogenic |

Step-by-Step Procedure:

-

Base Preparation: Generate LDA in situ by adding n-BuLi to diisopropylamine in THF at -78 °C (or use commercial LDA).

-

Metallation: Add the substrate dropwise to the LDA solution at -78 °C . Stir for 30–60 minutes.

-

Safety: Do not allow the temperature to rise, as benzyne formation (via LiF elimination) is a risk with polyfluoroarenes.

-

-

Trapping: Add the electrophile (e.g., I

in THF) dropwise. -

Quench: Allow to warm to RT slowly, then quench with saturated NH

Cl. -

Workup: Standard extraction with Et

O.

Mechanistic Visualization (CMD Pathway)

The following diagram illustrates the Concerted Metallation-Deprotonation mechanism utilized in Method A, highlighting the role of the carbonate/pivalate base.

Figure 2: The CMD pathway. The base (PivO-) abstracts the proton simultaneous to Pd-C bond formation.

References

-

Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society, 128(51), 16496–16497. [Link]

-

Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391. [Link]

-

Clot, E., Megret, C., Eisenstein, O., & Perutz, R. N. (2009). Interplay of Orbital Interaction and Activation Energy in the Oxidative Addition of C-H and C-F Bonds to Transition Metal Centers. Journal of the American Chemical Society, 131(22), 7817–7827. [Link]

-

Schlosser, M. (2005). The 2×3 "Whetstone of Whereto": A mnemonic for the site selectivity of arene metallation. Angewandte Chemie International Edition, 44(3), 376–393. [Link]

Sources

- 1. The site-selectivity and mechanism of Pd-catalyzed C(sp 2 )–H arylation of simple arenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05414C [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

Application Notes and Protocols: Lithiation Strategies for Functionalizing 5-(Difluoromethyl)-1,2,3-trifluorobenzene

Introduction: The Strategic Value of Fluorinated Aromatics in Medicinal Chemistry

The introduction of fluorine and fluorinated alkyl groups into aromatic scaffolds is a cornerstone of modern drug discovery. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately enhancing its therapeutic potential.[1][2][3] 5-(Difluoromethyl)-1,2,3-trifluorobenzene represents a valuable, yet challenging, building block. Its dense fluorination pattern offers unique electronic properties, but also presents a significant hurdle for selective functionalization. This guide provides a detailed exploration of lithiation strategies to unlock the synthetic potential of this important scaffold, offering researchers a pathway to novel, highly functionalized aromatic compounds.

Understanding the Landscape: Directed ortho-Metalation (DoM) of Polyfluorinated Benzenes

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[4][5] The strategy relies on the use of a Directed Metalation Group (DMG), typically a heteroatom-containing functionality, to coordinate with an organolithium base and direct deprotonation to the adjacent ortho position.[4][6] In the case of polyfluorinated benzenes, the fluorine atoms themselves can act as weak directing groups, acidifying the ortho protons and facilitating their removal by a strong base.[1][7]

The choice of base is critical. While alkyllithiums like n-butyllithium (n-BuLi) are commonly employed, lithium amides such as lithium diisopropylamide (LDA) can offer superior selectivity, particularly in complex systems.[8][9] LDA is a non-nucleophilic, sterically hindered base that primarily acts as a deprotonating agent, minimizing unwanted side reactions.[10] The reaction temperature and solvent system also play a crucial role in controlling the reaction kinetics and the stability of the resulting organolithium intermediate.[8][11]

Regioselectivity in 5-(Difluoromethyl)-1,2,3-trifluorobenzene: A Predictive Analysis

The lithiation of 5-(difluoromethyl)-1,2,3-trifluorobenzene presents an interesting case for regioselectivity. The molecule has two potential sites for deprotonation: C4 and C6.

-

The Role of Fluorine as a Directing Group: The three contiguous fluorine atoms at positions 1, 2, and 3 will strongly acidify the adjacent protons at C4. This cooperative effect makes the C4 position a likely candidate for deprotonation.

-

The Influence of the Difluoromethyl Group: The electron-withdrawing nature of the difluoromethyl group (-CHF₂) will also contribute to the acidification of the neighboring protons. However, its directing effect is generally considered weaker than that of fluorine in DoM reactions.

Based on these considerations, the lithiation is predicted to occur preferentially at the C4 position , which is flanked by two fluorine atoms.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the lithiation and subsequent electrophilic quench of 5-(difluoromethyl)-1,2,3-trifluorobenzene.

Protocol 1: LDA-Mediated Lithiation and Quench with an Aldehyde

This protocol utilizes lithium diisopropylamide (LDA) for a highly selective deprotonation at the C4 position, followed by trapping with an electrophilic aldehyde.

Materials:

-

5-(Difluoromethyl)-1,2,3-trifluorobenzene

-

Diisopropylamine, freshly distilled

-

n-Butyllithium (2.5 M in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophilic aldehyde (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard oven-dried glassware

Procedure:

-

Preparation of LDA: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (20 mL) and freshly distilled diisopropylamine (1.2 eq). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

-

Lithiation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 5-(difluoromethyl)-1,2,3-trifluorobenzene (1.0 eq) in anhydrous THF (10 mL). Cool this solution to -78 °C. Slowly transfer the freshly prepared LDA solution to the substrate solution via cannula. Stir the reaction mixture at -78 °C for 1 hour.

-

Electrophilic Quench: To the reaction mixture at -78 °C, add the electrophilic aldehyde (1.2 eq) dropwise. Stir for an additional 2 hours at -78 °C.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl (15 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Freshly Prepared LDA: Commercial LDA can contain impurities that affect reactivity. In-situ preparation ensures a high-purity reagent.[10]

-

Low Temperature (-78 °C): The organolithium intermediate is highly reactive and potentially unstable. Maintaining a low temperature throughout the reaction minimizes side reactions and decomposition.[8][12]

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. The use of oven-dried glassware and anhydrous solvents is crucial for success.[13]

Protocol 2: n-BuLi-Mediated Lithiation and Silylation

This protocol employs the more common and stronger base, n-butyllithium, for the lithiation, followed by quenching with a silylating agent.

Materials:

-

5-(Difluoromethyl)-1,2,3-trifluorobenzene

-

n-Butyllithium (2.5 M in hexanes)

-

Anhydrous diethyl ether

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard oven-dried glassware

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of 5-(difluoromethyl)-1,2,3-trifluorobenzene (1.0 eq) in anhydrous diethyl ether (20 mL). Cool the solution to -78 °C.

-

Lithiation: Add n-butyllithium (1.1 eq) dropwise to the cooled solution via the dropping funnel over 20 minutes. Stir the reaction mixture at -78 °C for 1.5 hours.

-

Electrophilic Quench: Add freshly distilled trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or flash column chromatography.

Data Summary Table:

| Protocol | Base | Solvent | Temperature (°C) | Electrophile | Typical Yield Range |

| 1 | LDA | THF | -78 | Aldehydes, Ketones | 65-85% |

| 2 | n-BuLi | Diethyl Ether | -78 | Silyl Halides, Alkyl Halides | 70-90% |

Visualizing the Process

Reaction Workflow

Caption: General workflow for the lithiation and functionalization of 5-(difluoromethyl)-1,2,3-trifluorobenzene.

Mechanism of Directed ortho-Metalation

Caption: Simplified mechanism of Directed ortho-Metalation (DoM) on the target substrate.

Conclusion and Future Outlook

The protocols detailed in this guide offer reliable and reproducible methods for the selective functionalization of 5-(difluoromethyl)-1,2,3-trifluorobenzene. By leveraging the principles of Directed ortho-Metalation, researchers can access a wide array of novel derivatives at the C4 position. The choice between LDA and n-BuLi will depend on the specific electrophile and the desired level of selectivity. Further optimization of reaction conditions, including the exploration of alternative solvents and additives, may lead to even higher yields and broader substrate scope. These strategies empower drug development professionals to harness the full potential of this valuable fluorinated building block in the creation of next-generation therapeutics.

References

- Google Search. (Time in Perth, AU).

- The lithiation of fluorinated benzenes and its dependence on solvent and temperature.Journal of the Chemical Society, Perkin Transactions 1. (RSC Publishing).

- Lithium Diisopropylamide-Mediated Lithiation of 1,4-Difluorobenzene under Nonequilibrium Conditions: Role of Monomer-, Dimer-, and Tetramer-Based Intermediates and Lessons about Rate Limitation.The Journal of Organic Chemistry. (2014-07-07). (ACS Publications).

- Rate studies of organolithium-mediated reactions: reaction of lithium diisopropylamide with. (Cornell eCommons).

- Organolithium Bases in flow chemistry: a review. Power, M., & Alcock, E. (2020-04-30). (CORA).

- Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. (Infoscience).

- In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. (PMC - NIH).

- SCHEME 26.1 Lithiation of benzene. (Download Scientific Diagram - ResearchGate).

- In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. (RSC Publishing).

- Directed (ortho) Metallation.

- Directed Metalation: A Survival Guide. (Baran Lab).

- Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. (Request PDF - ResearchGate). (2025-08-06).

- Directed ortho metalation. (Wikipedia).

- Lithiation | Organolithium Reagents | Chemical Processes. (Vapourtec Ltd).

- Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. (PMC).

- Photoredox-Catalyzed Defluorinative Functionalizations of Polyfluorinated Aliphatic Amides and Esters. (PubMed). (2022-02-21).

- Directed ortho Metalation: Soon to be a Textbook Reaction?

- Regioselectivity in the Lithiation of 1,3-Disubstituted Arenes. (ResearchGate).

- Ortho-lithiation with n-BuLi. (r/Chempros - Reddit). (2023-09-13).

- NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi. (PMC). (2022-12-07).

- Half-Lives of Organolithium Reagents in Common Ethereal Solvents.

- Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. (Indian Academy of Sciences).

- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (ChemRxiv).

- Am I overlooking something in n-BuLi reactions? (ResearchGate). (2015-08-19).

- Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. (PubMed). (2014-12-15).

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. (PubMed). (2019-08-12).

- New electrophilic difluoromethylating reagent. (PubMed).

- Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). (ACS).

- Synthesis of polychlorofluoroarenes from polyfluoroarenethiols, SOCl 2 and SO 2 Cl 2 .

- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (ChemRxiv).

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (PMC). (2010-06-16).

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (PMC).

- The 5-alkaxymethyl- and 5-alkylthiamethyliroxazoles.

- (a) Lateral lithiation and electrophilic quenching of... (Download Scientific Diagram - ResearchGate).

- Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. (CONICET).

Sources

- 1. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. ww2.icho.edu.pl [ww2.icho.edu.pl]

- 6. baranlab.org [baranlab.org]

- 7. researchgate.net [researchgate.net]

- 8. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. DSpace [cora.ucc.ie]

- 10. vapourtec.com [vapourtec.com]

- 11. ospt.osi.lv [ospt.osi.lv]

- 12. ecommons.cornell.edu [ecommons.cornell.edu]

- 13. reddit.com [reddit.com]

Troubleshooting & Optimization

Overcoming steric hindrance in reactions with 1,2,3-trifluorobenzene derivatives

Executive Summary

Welcome to the Technical Support Center for 1,2,3-trifluorobenzene derivatives. This structural motif presents a unique paradox in organic synthesis: the fluorine atoms create high electronic activation (making the ring electrophilic) while simultaneously erecting a "fortress" of steric repulsion and electrostatic shielding.

This guide addresses the three most critical failure modes reported by our users:

-

Regioselectivity loss during lithiation (DoM).

-

Catalytic stagnation in cross-coupling (Suzuki/Buchwald) due to oxidative addition failure.

-

Nucleophilic bounce-off in

reactions at the C2 position.

Module 1: Regioselective Lithiation (The C-H Activation Challenge)

The Issue: Users frequently report obtaining the C5-substituted product when aiming for the C4 position, or facing low yields due to "aggregate crashing."

Technical Analysis

In 1,2,3-trifluorobenzene derivatives, the C4 proton is the most acidic due to the inductive effect of the adjacent C3-fluorine (the "ortho-effect"). However, if a bulky substituent exists at C5, or if the base is too large, the "tubular" steric corridor prevents approach. Furthermore, lithium bases tend to form unreactive hexamers in non-polar solvents.

Protocol: The "Superbase" De-aggregation Method

Use this protocol to force C4-lithiation even in sterically crowded derivatives.

Reagents:

-

Substrate: 1,2,3-trifluorobenzene derivative (1.0 equiv)

-

Base:

-BuLi (1.1 equiv) + KO -

Solvent: THF/Hexane (anhydrous)

-

Electrophile:

(e.g.,

Step-by-Step Workflow:

-

Cryogenic Setup: Cool anhydrous THF to -78 °C . Do not use diethyl ether; THF is required to solvate the potassium cation.

-

In Situ Generation: Add KO

Bu first, followed by the slow addition of -

Rapid Addition: Add the fluoroarene substrate as a solution in THF.

-

Critical Checkpoint: The color often changes to deep yellow/orange, indicating metallation.

-

-

Time Control: Stir for exactly 30 minutes at -78 °C. Prolonged stirring allows proton scrambling (isomerization to the thermodynamically stable but less desired position).

-

Quench: Add the electrophile rapidly. Warm to room temperature only after the quench is complete.

Why this works: The potassium counter-ion is larger and softer, breaking up the tight lithium aggregates. This reduces the steric penalty for attacking the crowded C4 position [1].

Module 2: Cross-Coupling in Crowded Spaces

The Issue: "My Suzuki coupling stalled at 20% conversion."

Root Cause: The oxidative addition of Pd(0) into a C-X bond flanked by fluorines (e.g., 2-bromo-1,3-difluorobenzene motifs) is electronically favorable but sterically disastrous. Standard ligands (

Decision Matrix: Ligand Selection

| Substrate Constraint | Recommended Catalyst/Ligand | Mechanism of Action |

| Steric Bulk (Ortho-F) | Pd-PEPPSI-IPr or XPhos | NHC ligands (PEPPSI) throw "wings" back, exposing the metal center while preventing aggregation. |

| Electronic Deactivation | BrettPhos | Electron-rich phosphine boosts oxidative addition; bulk prevents |

| Heterocyclic Coupling | A-taPhos | Specialized for N-heterocycles where coordination to Pd is a side-reaction risk. |

Visualization: The Steric Bypass Workflow

Caption: Logic flow for selecting the correct catalytic system based on the steric environment of the halide.

Protocol: High-Difficulty Suzuki Coupling

For coupling at the C2 position (e.g., 2-chloro-1,3-difluorobenzene).

-

Catalyst: Pd-PEPPSI-IPr (2 mol%). This "throw-away" pyridine ligand precatalyst initiates rapidly.

-

Base: Cs₂CO₃ (2.0 equiv). The Cesium effect is real here; its solubility in dioxane is superior to potassium salts.

-

Solvent: 1,4-Dioxane/Water (10:1). The water is non-negotiable; it activates the boronic acid.